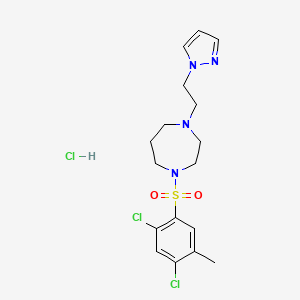

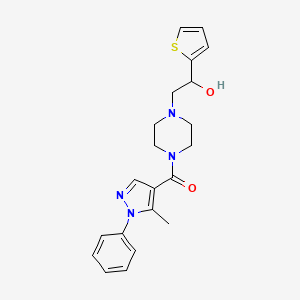

![molecular formula C12H10F3N3O3 B2362289 5-amino-3-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide CAS No. 524036-08-6](/img/structure/B2362289.png)

5-amino-3-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-amino-3-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide” is an organic compound. It contains an oxazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom. The compound also contains a trifluoromethoxy group attached to a phenyl ring, which is known to significantly affect the physical and chemical properties of the compound .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring and the trifluoromethoxyphenyl group. The trifluoromethoxy group is a strong electron-withdrawing group, which would affect the electronic distribution in the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The oxazole ring might undergo reactions typical for heterocyclic compounds, while the trifluoromethoxyphenyl group could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethoxy group could increase the compound’s lipophilicity, which might affect its solubility and stability .Applications De Recherche Scientifique

Synthesis Techniques

Copper-Catalyzed Intramolecular Cyclization : Kumar et al. (2012) discuss a two-step synthesis of 2-phenyl-4,5-substituted oxazoles involving intramolecular copper-catalyzed cyclization, which is pertinent to the synthesis of oxazole compounds like the one (Kumar, Saraiah, Misra, & Ila, 2012).

Microwave-Assisted Procedure : Nolt et al. (2006) optimized a microwave-assisted procedure for preparing oxazole-4-carboxamides, highlighting a modern approach to synthesizing similar compounds (Nolt, Smiley, Varga, McClain, Wolkenberg, & Lindsley, 2006).

Potential Therapeutic Applications

Inhibitory Activity on Blood Platelet Aggregation : A study by Ozaki et al. (1983) synthesized oxazole derivatives, including carboxamides, that showed inhibitory activity on blood platelet aggregation, comparable to aspirin. This suggests potential therapeutic applications in cardiovascular diseases (Ozaki, Maeda, Iwasaki, Matsumoto, Odawara, Sasaki, & Morita, 1983).

Anticancer Activity : Kumar et al. (2009) synthesized functionalized amino acid derivatives, including oxazole carboxamides, and evaluated their cytotoxicity against human cancer cell lines. Some compounds showed promising cytotoxicity, indicating potential for designing new anticancer agents (Kumar, Mudgal, Rani, Jha, Jaggi, Singh, Sanna, Singh, Sharma, Irchhaiya, & Burman, 2009).

Chemical Properties and Reactions

Rearrangement Studies : Albert and Taguchi (1972) investigated the rearrangement of triazole carboxamides, a reaction that may be relevant for understanding the chemical behavior of similar oxazole compounds (Albert & Taguchi, 1972).

Pd-Catalyzed γ-C(sp3)-H Bond Activation : Pasunooti et al. (2015) demonstrated the Pd-catalyzed activation of inert γ-C(sp3)-H bonds using oxazole-4-carboxamide moieties, highlighting the compound's utility in complex organic syntheses (Pasunooti, Banerjee, Yap, Jiang, & Liu, 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-amino-3-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3N3O3/c1-6-9(10(16)21-18-6)11(19)17-7-2-4-8(5-3-7)20-12(13,14)15/h2-5H,16H2,1H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTCPVYCINULFMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C(=O)NC2=CC=C(C=C2)OC(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-3-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide](/img/structure/B2362207.png)

![3-(2-fluorophenyl)-N-phenyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2362208.png)

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide](/img/structure/B2362217.png)

![1,7-dimethyl-3-phenethyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2362221.png)

![N-[1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2-dihydropyridin-2-ylidene]propan-2-amine](/img/structure/B2362225.png)

![3-methoxy-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2362226.png)